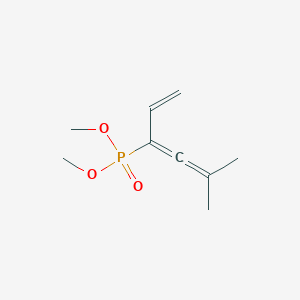
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a conjugated triene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate can be synthesized through a series of organic reactions. One common method involves the [2,3]-sigmatropic rearrangement of alkenynyl phosphinites. This reaction is typically initiated by the reaction of 2-methylhex-5-en-3-yn-2-ol with diphenylchlorophosphine, forming the intermediate alkenynyl phosphinite, which then undergoes rearrangement to yield the desired phosphonate compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate undergoes various types of chemical reactions, including:
Electrophilic Addition Reactions: The conjugated triene system can participate in electrophilic addition reactions, forming cyclized products.
Diels-Alder Reactions: The compound can act as a diene in Diels-Alder reactions, reacting with dienophiles to form cycloadducts.
Common Reagents and Conditions
Electrophilic Reagents: Common electrophilic reagents include halogens and acids, which add to the double bonds of the triene system.
Dienophiles: In Diels-Alder reactions, common dienophiles include maleic anhydride and substituted maleimides.
Major Products
Cyclized Products: Electrophilic addition reactions often result in the formation of heterocyclic compounds.
Cycloadducts: Diels-Alder reactions yield cycloadducts with exocyclic double bonds.
Applications De Recherche Scientifique
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Biological Studies: Its reactivity and structural characteristics allow it to be used in studies of enzyme mechanisms and other biological processes.
Mécanisme D'action
The mechanism of action of Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate involves its reactivity with various electrophiles and nucleophiles. The conjugated triene system allows for multiple reaction pathways, including cyclization and addition reactions. The phosphonate group can also participate in coordination with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide: Similar in structure but contains a phosphine oxide group instead of a phosphonate group.
Vinylallenyl phosphine oxides: These compounds have similar conjugated systems and reactivity profiles.
Uniqueness
Dimethyl (5-methylhexa-1,3,4-trien-3-yl)phosphonate is unique due to its specific combination of a conjugated triene system and a phosphonate group.
Propriétés
Numéro CAS |
72508-62-4 |
|---|---|
Formule moléculaire |
C9H15O3P |
Poids moléculaire |
202.19 g/mol |
InChI |
InChI=1S/C9H15O3P/c1-6-9(7-8(2)3)13(10,11-4)12-5/h6H,1H2,2-5H3 |
Clé InChI |
WSBNSBKNWZQDEW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C(C=C)P(=O)(OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


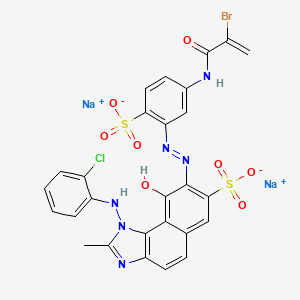
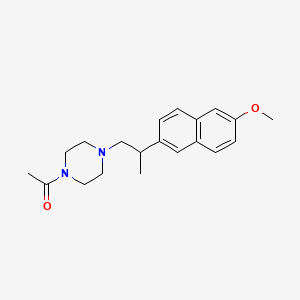
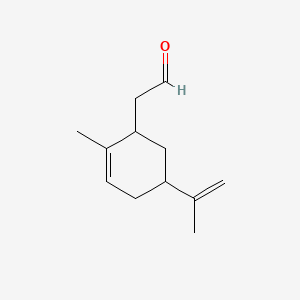
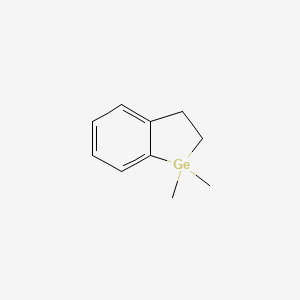


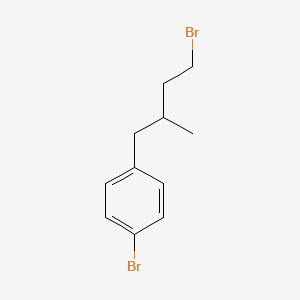
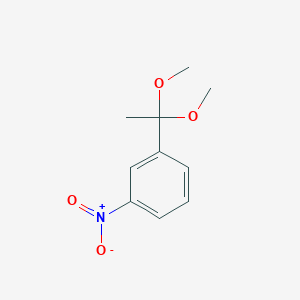
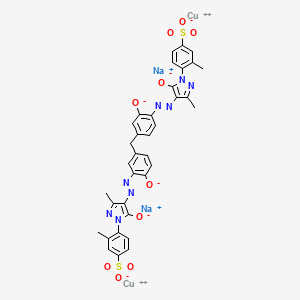

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)



